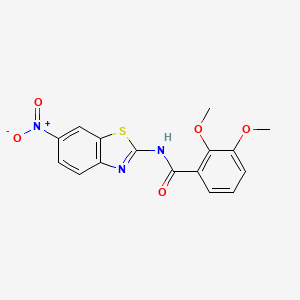![molecular formula C15H18N2O B2631471 2-[Methyl(quinolin-2-yl)amino]cyclopentan-1-ol CAS No. 2199105-90-1](/img/structure/B2631471.png)
2-[Methyl(quinolin-2-yl)amino]cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[Methyl(quinolin-2-yl)amino]cyclopentan-1-ol” is a complex organic compound that contains a quinoline moiety . Quinoline is a nitrogen-containing heterocyclic aromatic compound with a molecular formula of C9H7N . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives has been reported in the literature with a wide range of protocols. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The exact molecular structure of “2-[Methyl(quinolin-2-yl)amino]cyclopentan-1-ol” would depend on the specific arrangement and bonding of these components.
Chemical Reactions Analysis
Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes both nucleophilic and electrophilic substitution reactions . The specific chemical reactions of “2-[Methyl(quinolin-2-yl)amino]cyclopentan-1-ol” would depend on the specific functional groups present in the molecule.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[Methyl(quinolin-2-yl)amino]cyclopentan-1-ol” would depend on its specific chemical structure. Quinoline is a weak tertiary base, it forms salts with acids and exhibits reactions similar to benzene and pyridine .
Aplicaciones Científicas De Investigación
Synthesis of Heterocycles
Quinoline derivatives play a crucial role in the synthesis of related four-membered to seven-membered heterocycles . These heterocycles have shown unique biological activities, making them valuable in drug research and development .
Anticancer Activity
Quinoline and its derivatives are known to exhibit anticancer properties . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
Antioxidant Activity
Quinoline-based compounds have been found to possess antioxidant properties . This makes them potentially useful in the treatment of diseases caused by oxidative stress .
Anti-Inflammatory Activity
Quinoline derivatives have shown anti-inflammatory activities . They could be used in the development of new drugs for the treatment of inflammatory diseases .
Antimalarial Activity
Quinoline and its derivatives have been used in the treatment of malaria . Quinine, a quinoline derivative, has been used for this purpose .
Anti-SARS-CoV-2 Activity
In the wake of the COVID-19 pandemic, quinoline-based compounds have been studied for their potential anti-SARS-CoV-2 activities .
Antituberculosis Activity
Quinoline derivatives have shown activity against Mycobacterium tuberculosis, the bacterium that causes tuberculosis .
Industrial Chemistry Applications
Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
Mecanismo De Acción
Target of Action
Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . .
Mode of Action
Quinoline and its derivatives are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
Biochemical Pathways
Quinoline derivatives have been reported to have anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .
Result of Action
Quinoline derivatives have been reported to have a broad spectrum of bio-responses .
Propiedades
IUPAC Name |
2-[methyl(quinolin-2-yl)amino]cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-17(13-7-4-8-14(13)18)15-10-9-11-5-2-3-6-12(11)16-15/h2-3,5-6,9-10,13-14,18H,4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJELDFTWYWKROR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-cyanocyclohexyl)-2-[(3-acetamido-4-fluorophenyl)amino]acetamide](/img/structure/B2631394.png)
![9-cyclopentyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2631397.png)
![N-(3,4-dichlorophenyl)-2-[[4-(2-methoxyethyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2631398.png)
![(3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-1H-pyrazol-4-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B2631399.png)
![ethyl 2-(2-(4-ethoxyphenyl)acetamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2631400.png)
![2-amino-4-(3-bromo-4-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2631402.png)
![N-(4-bromophenyl)-2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetamide](/img/structure/B2631404.png)
![N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide](/img/structure/B2631405.png)


![1-Cyclopropyl-3-[3-(2-oxoazetidin-1-yl)phenyl]-1-[1-(pyridin-3-yl)ethyl]urea](/img/structure/B2631409.png)
